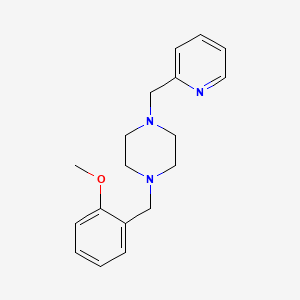![molecular formula C20H25NO2 B5855514 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels has been linked to the neuroprotective and therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine also acts as a GABA-A receptor antagonist, leading to an increase in the release of dopamine and serotonin.
Biochemical and Physiological Effects
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been found to possess a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in mood and motivation. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been found to possess neuroprotective properties and has been shown to protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine also has the potential to interact with other drugs and compounds, which can complicate experimental results.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine analogs with improved therapeutic properties. These analogs could have increased potency and specificity, leading to better treatment options for neurological disorders.
Synthesis Methods
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine involves the reaction of piperidine with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified through a series of steps to obtain pure 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine. This synthesis method has been extensively studied and optimized to achieve high yields of pure 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine.
Scientific Research Applications
1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has been used in scientific research for its potential application in the treatment of various neurological disorders. It has been found to possess neuroprotective properties and has shown potential in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. 1-[4-(benzyloxy)-3-methoxybenzyl]piperidine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-22-20-14-18(15-21-12-6-3-7-13-21)10-11-19(20)23-16-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJSRXXAUGZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)-3-methoxybenzyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)
![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)